[(2,3-Dimethylphenyl)methyl](pentan-3-yl)amine
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Overview
Description
(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of a dimethylphenyl group and a pentan-3-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with pentan-3-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the reduced amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amine.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
(2,3-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl)methylamine
- (3,4-Dimethylphenyl)methylamine
- (2,4-Dimethylphenyl)(phenyl)methylamine
Uniqueness
(2,3-Dimethylphenyl)methylamine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with molecular targets. This distinct structure may confer unique properties compared to its analogs, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-5-14(6-2)15-10-13-9-7-8-11(3)12(13)4/h7-9,14-15H,5-6,10H2,1-4H3 |
InChI Key |
GPFAVRSYLOQBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
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